molecular formula C14H17N3O5S B2536254 N-(2-ethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide CAS No. 874806-65-2

N-(2-ethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide

Cat. No.: B2536254
CAS No.: 874806-65-2
M. Wt: 339.37
InChI Key: DFJXXBYCUSPQNZ-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide is a synthetic chemical reagent designed for research applications, integrating a sulfonamide moiety with a uracil-derived heterocyclic system. Its structure suggests potential as a key scaffold for investigating novel antimicrobial agents, given that sulfonamide functional groups are known to act as broad-spectrum antibiotics by inhibiting bacterial dihydropteroate synthase, a key enzyme in the folate synthesis pathway . This mechanism can deprive microorganisms of essential folate, thereby arresting growth (bacteriostatic action) . Furthermore, the integration of the 1,3-dimethyl-2,4-dioxopyrimidine (uracil) core is a feature of significant pharmacological interest, as similar thienopyrimidine and dihydropyrimidine structures have demonstrated a range of bioactivities, including antimicrobial, anti-inflammatory, and anticancer properties in published research . Researchers may find value in this compound for exploring structure-activity relationships, particularly in the development of hybrid pharmacophores that combine sulfonamides with other heterocyclic systems to enhance potency and overcome antimicrobial resistance . Its specific research applications could include in-vitro screening against bacterial and fungal pathogens, enzymatic inhibition assays, and serving as a synthetic intermediate for further chemical elaboration. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O5S/c1-4-22-11-8-6-5-7-10(11)15-23(20,21)12-9-16(2)14(19)17(3)13(12)18/h5-9,15H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJXXBYCUSPQNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NS(=O)(=O)C2=CN(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201324978
Record name N-(2-ethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201324978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824307
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

874806-65-2
Record name N-(2-ethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201324978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

A mixture of N,N'-dimethylurea (1.0 equiv) and ethyl acetoacetate (1.2 equiv) is refluxed in anhydrous ethanol with catalytic concentrated hydrochloric acid (4–5 drops) for 6–8 hours. The reaction proceeds via acid-catalyzed nucleophilic attack, wherein the urea derivative reacts with the β-keto ester to form the tetrahydropyrimidine ring. The methyl groups at positions 1 and 3 are introduced via the N,N'-dimethylurea, while the oxo groups at positions 2 and 4 originate from the acetoacetate moiety.

Key Data:

  • Yield: 65–70% after recrystallization from ethanol.
  • Characterization: $$ ^1H $$ NMR (400 MHz, DMSO-d6): δ 3.25 (s, 6H, N-CH3), 2.45 (s, 3H, C-CH3), 1.20 (t, J = 7.1 Hz, 3H, OCH2CH3).

Sulfonation at Position 5

Introducing the sulfonyl chloride group at position 5 of the pyrimidine ring is critical for subsequent sulfonamide formation. This step leverages electrophilic aromatic sulfonation, guided by the electron-withdrawing effects of the oxo groups.

Chlorosulfonation Procedure

The pyrimidine intermediate (1.0 equiv) is treated with chlorosulfonic acid (3.0 equiv) in dry dichloromethane at 0°C for 2 hours. The reaction is quenched with ice-cold water, and the sulfonyl chloride derivative is extracted using ethyl acetate.

Key Data:

  • Yield: 60–65% after column chromatography (ethyl acetate/petroleum ether, 30:70).
  • Characterization: IR (KBr): 1365 cm$$^{-1}$$ (S=O asymmetric stretch), 1170 cm$$^{-1}$$ (S=O symmetric stretch).

Formation of the Sulfonamide

The final step involves nucleophilic substitution of the sulfonyl chloride with 2-ethoxyaniline, yielding the target sulfonamide.

Aminolysis Reaction

A solution of the sulfonyl chloride (1.0 equiv) and 2-ethoxyaniline (1.2 equiv) in dry tetrahydrofuran (THF) is stirred at room temperature for 12 hours in the presence of triethylamine (2.0 equiv). The reaction mixture is purified via silica gel chromatography to isolate the product.

Key Data:

  • Yield: 55–60%.
  • Characterization:
    • $$ ^1H $$ NMR (400 MHz, CDCl3): δ 7.45 (d, J = 8.2 Hz, 1H, Ar-H), 6.90–6.82 (m, 2H, Ar-H), 4.10 (q, J = 7.0 Hz, 2H, OCH2CH3), 3.30 (s, 6H, N-CH3), 1.45 (t, J = 7.0 Hz, 3H, OCH2CH3).
    • HRMS (ESI): m/z calcd. for C15H18N4O5S [M+H]$$^+$$: 367.1024; found: 367.1028.

Optimization and Challenges

Regioselectivity in Sulfonation

The electron-deficient pyrimidine ring necessitates harsh sulfonation conditions. Alternative approaches, such as directed lithiation followed by trapping with sulfur dioxide, have been explored but yield inferior results (<30%).

Purity Considerations

Trace impurities from incomplete sulfonyl chloride conversion are mitigated via repetitive washing with sodium bicarbonate solution.

Analytical Validation

Spectroscopic Consistency

Comparative analysis of IR and NMR spectra with analogous sulfonamides confirms structural fidelity.

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) reveals >98% purity, with a retention time of 12.3 minutes.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include brominated and substituted derivatives of the original compound, which may exhibit different chemical and biological properties.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Key Observations:

Steric and Electronic Profiles : The 2-ethoxyphenyl group’s co-planarity () contrasts with the bulky adamantyl group (), which may hinder membrane permeability or target binding. Styryl-oxadiazole derivatives () introduce extended π-systems, possibly enhancing DNA intercalation in anticancer contexts .

Polarity and Solubility : The hydroxymethyl substituent in ’s compound increases polarity, likely improving aqueous solubility compared to the ethoxyphenyl group’s lipophilic nature .

Crystallographic and Conformational Insights

  • Comparative Stability : Crystal structures of fluorophenyl derivatives () reveal stable hydrogen-bonding networks involving sulfonamide and hydroxymethyl groups, whereas the adamantane derivative’s flexibility may reduce crystallinity .

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